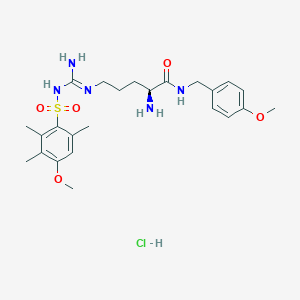
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a sulfonyl group, an arginine derivative, and a methoxybenzylamide moiety. Its unique structure makes it a valuable tool in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride involves several steps:
Preparation of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-methoxy-2,3,6-trimethylbenzene with chlorosulfonic acid.
Formation of L-arginine derivative: L-arginine is reacted with the sulfonyl chloride to form the sulfonylated arginine derivative.
Coupling with 4-methoxybenzylamine: The sulfonylated arginine derivative is then coupled with 4-methoxybenzylamine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride undergoes several types of chemical reactions:
Oxidation: The methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride: A precursor in the synthesis of the compound.
4-Methoxy-2,3,6-trimethylbenzaldehyde: Another related compound with similar structural features.
Uniqueness
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride is unique due to its combination of a sulfonyl group, an arginine derivative, and a methoxybenzylamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C24H36ClN5O5S |
|---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-N-[(4-methoxyphenyl)methyl]pentanamide;hydrochloride |
InChI |
InChI=1S/C24H35N5O5S.ClH/c1-15-13-21(34-5)16(2)17(3)22(15)35(31,32)29-24(26)27-12-6-7-20(25)23(30)28-14-18-8-10-19(33-4)11-9-18;/h8-11,13,20H,6-7,12,14,25H2,1-5H3,(H,28,30)(H3,26,27,29);1H/t20-;/m0./s1 |
InChI Key |
RXEUOACPUYTHGK-BDQAORGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC2=CC=C(C=C2)OC)N)N)C)C)OC.Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)NCC2=CC=C(C=C2)OC)N)N)C)C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


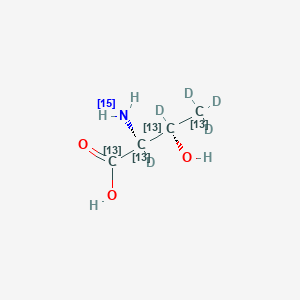
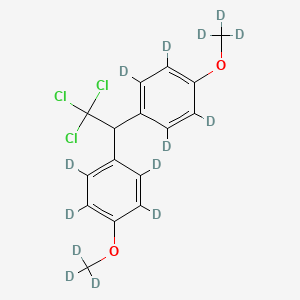

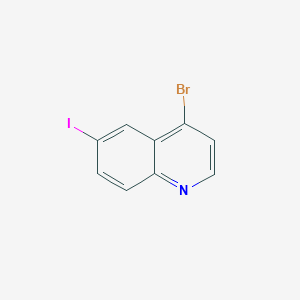
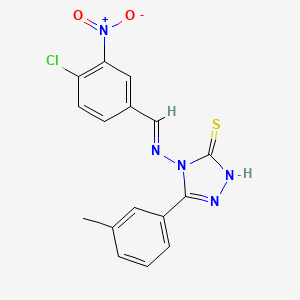




![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
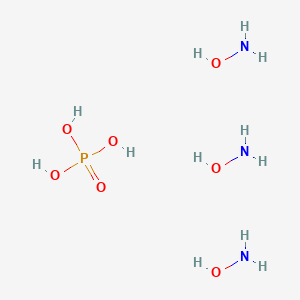
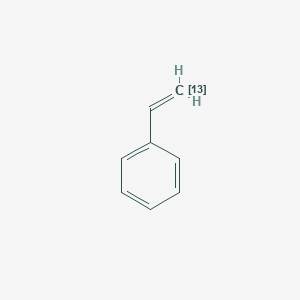
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
